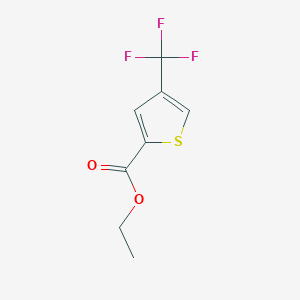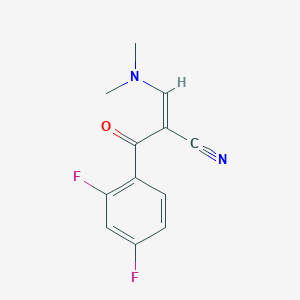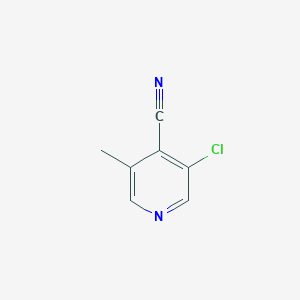
3-Chloro-5-methylisonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-methylisonicotinonitrile is an organic compound with the molecular formula C7H5ClN2 It is a derivative of isonicotinonitrile, where the hydrogen atoms at the 3rd and 5th positions of the pyridine ring are substituted by a chlorine atom and a methyl group, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methylisonicotinonitrile typically involves the chlorination of 5-methylisonicotinonitrile. One common method is the direct chlorination using chlorine gas in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, in a solvent like dichloromethane. The reaction mixture is then subjected to distillation to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-methylisonicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives like 3-amino-5-methylisonicotinonitrile.
Oxidation: Formation of 3-chloro-5-methylisonicotinic acid.
Reduction: Formation of 3-chloro-5-methylisonicotinamide.
Applications De Recherche Scientifique
3-Chloro-5-methylisonicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-methylisonicotinonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting bacterial enzymes, thereby preventing the growth and proliferation of bacteria. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed from this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloroisonicotinonitrile: Lacks the methyl group at the 5th position.
5-Methylisonicotinonitrile: Lacks the chlorine atom at the 3rd position.
3-Methylisonicotinonitrile: Lacks the chlorine atom and has a methyl group at the 3rd position instead.
Uniqueness
3-Chloro-5-methylisonicotinonitrile is unique due to the presence of both chlorine and methyl substituents on the pyridine ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H5ClN2 |
|---|---|
Poids moléculaire |
152.58 g/mol |
Nom IUPAC |
3-chloro-5-methylpyridine-4-carbonitrile |
InChI |
InChI=1S/C7H5ClN2/c1-5-3-10-4-7(8)6(5)2-9/h3-4H,1H3 |
Clé InChI |
BJPKMMYHJVQXRW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CC(=C1C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


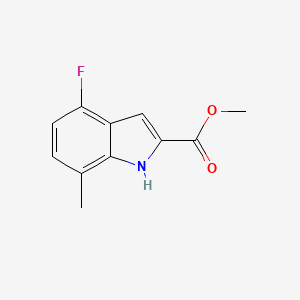

![4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B12823567.png)
![1,3-Di([2,2'-bipyridin]-6-yl)benzene](/img/structure/B12823575.png)
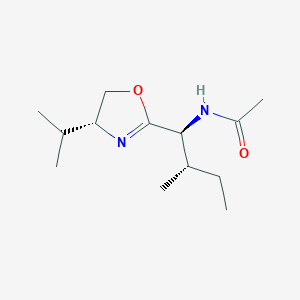
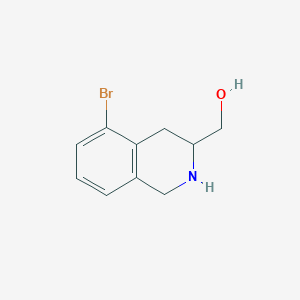
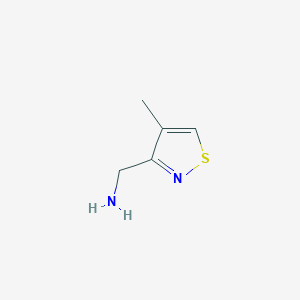
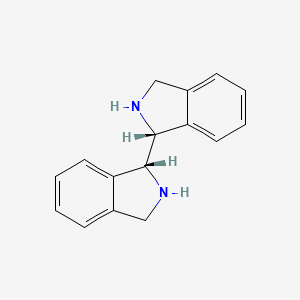

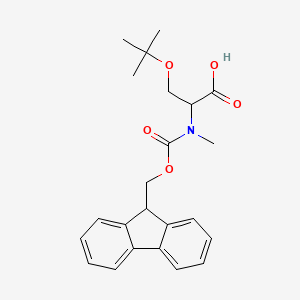
![2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B12823598.png)
